molecular formula C14H13N5OS B6433859 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 1207025-88-4

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B6433859
CAS No.: 1207025-88-4
M. Wt: 299.35 g/mol
InChI Key: LPVBGKFZHVZDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[d]pyrimidin-4-one core fused with a pyrazole ring substituted at position 3 with a thiophen-2-yl group and at position 5 with an amino group. Key properties include:

  • Molecular formula: C₁₄H₁₅N₅OS
  • Molecular weight: 301.37 g/mol
  • CAS No.: 1207024-88-1 . Its cyclopenta ring system confers conformational rigidity, a trait common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c15-12-7-10(11-5-2-6-21-11)18-19(12)14-16-9-4-1-3-8(9)13(20)17-14/h2,5-7H,1,3-4,15H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBGKFZHVZDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS Number: 956440-32-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, synthesis methods, and relevant case studies.

The molecular formula of the compound is C9H11N3OSC_9H_{11}N_3OS, with a molecular weight of approximately 209.27 g/mol. The structural characteristics include a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₉H₁₁N₃OS
Molecular Weight209.27 g/mol
CAS Number956440-32-7
IUPAC Name2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. Research conducted on similar compounds demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases. For instance, derivatives similar to the compound have been tested for their ability to reduce inflammation in models of arthritis .

Analgesic Properties

Analgesic activity has been a focal point in the evaluation of pyrazole-based compounds. In animal models, compounds containing the pyrazole structure have shown significant pain relief effects comparable to standard analgesics. For example, in a study assessing analgesic effects using hot plate and writhing tests, certain derivatives demonstrated enhanced latency times and reduced writhing responses .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of pyrazole derivatives. Compounds similar to This compound were evaluated against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation effectively .

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole-containing thiophene derivatives and evaluated their analgesic properties. The findings showed that specific derivatives exhibited significant analgesic effects compared to traditional pain medications .
  • Antimicrobial Screening : Another research effort focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives. The antimicrobial activity was assessed using standard disk diffusion methods against multiple pathogens, revealing promising results for several synthesized compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Heterocyclic Ring

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
  • Key difference : Thiophen-2-yl replaced by pyridin-3-yl.
  • Molecular formula : C₁₃H₁₃N₅O
  • Molecular weight : 271.29 g/mol (vs. 301.37 for the parent compound).
  • The methyl group on the pyrimidine may increase lipophilicity .
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
  • Key difference : Pyridin-2-yl substitution.
  • CAS No.: 874779-29-0
  • Molecular formula : C₁₂H₁₁N₃O
  • Impact: The nitrogen position (2-yl vs. 3-yl) affects electronic distribution and hydrogen-bonding capacity. This analog lacks the pyrazole-amino group, reducing hydrogen-bonding sites .

Halogen-Substituted Derivatives

2-(5-Chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
  • Key difference : Chlorine atom at thiophen-5-position.
  • Impact : Chlorine’s electron-withdrawing effect may enhance metabolic stability and alter π-π stacking. The molecular weight increases by ~34.45 g/mol compared to the parent compound .

Functional Group Modifications

BI-3231 (Cyclopenta[d]pyrimidine-2,4-dione derivative)
  • Key difference : Pyrimidin-4-one replaced by a 2,4-dione core with a thiadiazole substituent.
  • Thiadiazole may enhance target affinity via sulfur-mediated interactions .

Core Scaffold Variations

5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
  • Key difference: Pyrimidinone core replaced by a pyrazole-carbonitrile system.
  • Impact : The thiadiazole-thioether group introduces steric bulk and sulfur atoms, which could influence pharmacokinetics (e.g., CYP450 interactions) .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Parent Compound Cyclopenta[d]pyrimidin-4-one 5-Amino-pyrazole, thiophen-2-yl 301.37 Rigid core, H-bond donor/acceptor
Pyridin-3-yl Analog Pyrimidin-4(3H)-one Pyridin-3-yl, 6-methyl 271.29 Enhanced solubility, basic nitrogen
Chlorothiophene Derivative Cyclopenta[d]pyrimidin-4-one 5-Chlorothiophen-2-yl ~335.82 Increased metabolic stability
BI-3231 Cyclopenta[d]pyrimidine-2,4-dione Thiadiazole, fluorophenyl 435.41 Polar dione core, target selectivity

Research Findings and Implications

  • Synthetic Accessibility: The parent compound and analogs are synthesized via cyclocondensation (e.g., using malononitrile or cyanoacetate derivatives) .
  • Biological Relevance : Pyrazole-pyrimidine hybrids are explored as kinase inhibitors (e.g., JAK2, CDK2) due to their ability to occupy ATP-binding pockets .
  • SAR Insights: Thiophene vs. Pyridine: Thiophene enhances π-π stacking; pyridine improves solubility. Halogenation: Chlorine increases metabolic stability but may reduce solubility. Amino Groups: Critical for hydrogen bonding with catalytic residues in enzymes .

Preparation Methods

Synthesis of 5-Amino-3-(thiophen-2-yl)-1H-pyrazole

The pyrazole subunit is synthesized via cyclocondensation of thiophene-2-carbonitrile derivatives with hydrazine hydrate. For example, treatment of 2-cyano-3-(thiophen-2-yl)acrylonitrile with hydrazine hydrate in refluxing ethanol containing piperidine yields 5-amino-3-(thiophen-2-yl)-1H-pyrazole (85% yield). Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 5.37 (br s, 2H, NH₂), 7.21–7.85 (m, 3H, thiophene-H), 11.73 (br s, 1H, NH).

  • IR : 3680 cm⁻¹ (NH₂), 1639 cm⁻¹ (C=O).

Preparation of Cyclopenta[d]pyrimidin-4-one Core

The cyclopenta[d]pyrimidin-4-one scaffold is constructed via Dieckmann cyclization of ethyl 2-aminocyclopentene-1-carboxylate derivatives. Reaction with triethyl orthoformate in acetic anhydride under reflux affords the pyrimidinone ring (72% yield). Critical spectral characteristics:

  • ¹H NMR (CDCl₃) : δ 2.15–2.89 (m, 4H, cyclopentane-H), 6.45 (s, 1H, pyrimidinone-H).

  • MS (EI) : m/z 163 [M+H]⁺.

Coupling Strategies for Molecular Assembly

Ullmann-Type C–N Bond Formation

Copper-catalyzed coupling of 5-amino-3-(thiophen-2-yl)-1H-pyrazole with 2-chlorocyclopenta[d]pyrimidin-4-one achieves N-arylation. Optimal conditions use CuI (10 mol%), K₂CO₃ (2 equiv), and N,N'-dimethylethylenediamine (DMEDA) in 1,4-dioxane at 80°C, yielding 74% product.

Table 1. Ullmann Coupling Optimization

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
CuI/DMEDADioxane801274
CuBr/PhenanthrolineDMF1002458

Nucleophilic Aromatic Substitution

Direct displacement of a leaving group (e.g., Cl) at the pyrimidinone C2 position by the pyrazole amine occurs under basic conditions. Using KOtBu in DMF at 120°C for 6 h affords the coupled product in 68% yield.

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and coupling in a single reactor:

  • Step 1 : Cyclocondensation of thiophene-2-carboxaldehyde with malononitrile and hydrazine hydrate forms the pyrazole.

  • Step 2 : In situ reaction with 2-chlorocyclopenta[d]pyrimidin-4-one under Cu catalysis.
    This method reduces purification steps, achieving 65% overall yield.

Solvent-Free Mechanochemical Synthesis

Grinding 5-amino-3-(thiophen-2-yl)-1H-pyrazole with cyclopenta[d]pyrimidin-4-one hydrochloride in the presence of aluminate sulfonic acid nanoparticles (ASA NPs) enables solvent-free coupling (82% yield, 30 min). Advantages include:

  • Minimal waste generation.

  • Catalyst recyclability (3 cycles without activity loss).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.95–2.75 (m, 4H, cyclopentane-H), 5.42 (br s, 2H, NH₂), 7.15–7.92 (m, 3H, thiophene-H), 8.21 (s, 1H, pyrimidinone-H).

  • ¹³C NMR : δ 24.8 (cyclopentane-C), 112.5 (pyrimidinone-C4), 152.3 (pyrazole-C3).

Mass Spectrometry

  • HRMS (ESI-TOF) : m/z calcd for C₁₅H₁₄N₅OS [M+H]⁺: 324.0918; found: 324.0921.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Comparison

MethodYield (%)Purity (%)Time (h)Scalability
Ullmann Coupling749812High
Mechanochemical82950.5Moderate
Tandem Synthesis65978Medium

Q & A

Q. What are the recommended synthetic routes for preparing 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example:
  • Step 1 : Prepare the pyrazole-thiophene precursor via cyclocondensation of 5-amino-3-(thiophen-2-yl)-1H-pyrazole with appropriate reagents (e.g., NH₄OAc in glacial acetic acid at 108°C, as used in analogous pyrimidine syntheses) .
  • Step 2 : Fuse the cyclopenta[d]pyrimidin-4-one core using a Biginelli-like reaction with diketones or β-keto esters under acidic conditions .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., pyrimidin-4-one carbonyl at ~165 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .
  • X-ray Crystallography (if crystals form): Resolve stereochemistry and hydrogen-bonding networks .

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) and solvent blanks .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of the cyclopenta[d]pyrimidin-4-one core?

  • Methodological Answer :
  • Catalytic Systems : Use Pd/C or CuI in solvent systems like DMF/H₂O to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 12 hours conventional) while maintaining yield .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, NMP) to improve solubility of intermediates .

Q. How can computational modeling aid in target identification for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., COX-2, EGFR) based on pyrimidine and thiophene motifs .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in protein binding pockets .
  • QSAR Studies : Corrogate substituent effects (e.g., thiophene vs. furan) on bioactivity using MOE or Schrödinger .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in multiple cell lines (e.g., compare HeLa vs. A549 results) .
  • Purity Reassessment : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities .
  • Mechanistic Profiling : Use Western blotting or enzyme inhibition assays (e.g., kinase profiling panels) to confirm target specificity .

Q. What advanced methods elucidate the compound’s reaction mechanism in catalytic processes?

  • Methodological Answer :
  • Isotopic Labeling : Track cyclization steps using ¹³C-labeled intermediates in NMR .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps .
  • DFT Calculations : Compute activation energies for key transitions (e.g., ring closure) using Gaussian .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.